チュリンゲンシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

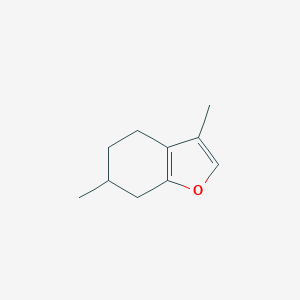

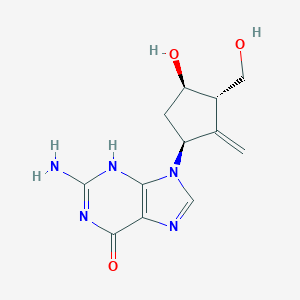

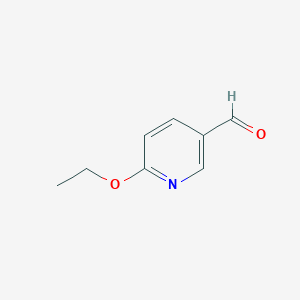

イソキサゾールは、隣接する位置に酸素原子と窒素原子を1つずつ含む5員環複素環式化合物です。 これは電子豊富なアゾールであり、幅広い生物活性と治療の可能性で知られています . イソキサゾリルは、イソキサゾールから誘導された1価の官能基です .

2. 製法

イソキサゾールは、以下の方法を含むさまざまな方法で合成できます。

1,3-双極子環状付加: これは、ニトリルオキシドとアルキンの反応を伴います.

ヒドロキシルアミンと1,3-ジケトンの反応: この方法は、プロピオール酸誘導体も含みます.

金属フリー合成ルート: これらの方法は、従来の方法で一般的に使用される銅やルテニウムなどの金属の使用を避け、環境に優しい戦略を採用しています.

工業生産方法では、通常、触媒と最適化された反応条件が使用され、高収率と純度が保証されます .

3. 化学反応解析

イソキサゾールは、以下の反応を含むさまざまなタイプの化学反応を起こします。

酸化: イソキサゾールは、酸化されてさまざまな誘導体を形成できます。

還元: 還元反応は、イソキサゾールのさまざまな還元体の形成につながる可能性があります。

これらの反応に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物には、置換イソキサゾールとその誘導体が含まれます .

科学的研究の応用

イソキサゾールは、以下のものを含む科学研究において幅広い応用範囲を持っています。

作用機序

イソキサゾールの作用機序には、さまざまな分子標的や経路との相互作用が関与しています。 たとえば、イソキサゾール誘導体は、アセチルコリンの分解に関与するアセチルコリンエステラーゼなどの酵素の阻害剤として作用できます . この阻害は、アセチルコリンのレベルの上昇につながる可能性があり、アルツハイマー病などの病気の治療に役立ちます .

生化学分析

Biochemical Properties

Thuringiensin interacts with various enzymes and proteins. It has been found that formate, a precursor of adenine and a potential source of nicotinamide adenine dinucleotide (NADH) and/or ATP, may affect the energy level of the cell and facilitate the syntheses of amino acid, adenine, and subsequently thuringiensin .

Cellular Effects

Thuringiensin has insecticidal activity against a wide range of insects, including species belonging to the orders Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, and several nematode species . It affects insect molting and pupation, causing teratological effects at sublethal doses .

Molecular Mechanism

Thuringiensin inhibits the synthesis of RNA by competing with ATP on binding sites . This affects insect molting and pupation, and causes teratological effects at sublethal doses .

Dosage Effects in Animal Models

At the minimum effective dose of Thuringiensin, larvae develop and pupate normally, with only small pupae failing to undergo eclosion and only a few adults being teratological. In contrast, at higher doses of Thuringiensin, larval pupation is abnormal, or the larvae become unresponsive during molting and eventually die .

Metabolic Pathways

It has been suggested that formate addition facilitates carbon flux in glycolysis and pentose phosphate pathway to synthesize adenine and thuringiensin via intracellular NADH availability .

Transport and Distribution

A novel predicted MFS transporter named ThuT (thuringiensin transporter) which is necessary for the biosynthesis and secretion of thuringiensin has been identified . A thuT gene deletion resulted in a massive loss of thuringiensin in the extracellular space and a small accumulation in the intracellular space .

準備方法

Isoxazol can be synthesized via various methods, including:

1,3-Dipolar Cycloaddition: This involves the reaction of nitrile oxides with alkynes.

Reaction of Hydroxylamine with 1,3-Diketones: This method also includes derivatives of propiolic acid.

Metal-Free Synthetic Routes: These methods employ eco-friendly strategies, avoiding the use of metals like copper or ruthenium, which are commonly used in traditional methods.

Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yields and purity .

化学反応の分析

Isoxazol undergoes various types of chemical reactions, including:

Oxidation: Isoxazol can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of various reduced forms of isoxazol.

Substitution: Isoxazol can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. Major products formed from these reactions include substituted isoxazoles and other derivatives .

類似化合物との比較

特性

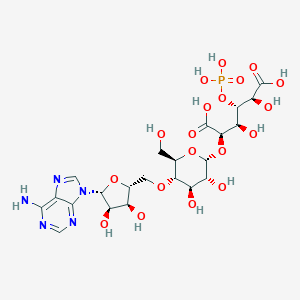

IUPAC Name |

2-[5-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-4-phosphonooxyhexanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N5O19P/c23-17-7-18(25-3-24-17)27(4-26-7)19-10(31)8(29)6(43-19)2-42-14-5(1-28)44-22(11(32)9(14)30)45-16(21(37)38)12(33)15(13(34)20(35)36)46-47(39,40)41/h3-6,8-16,19,22,28-34H,1-2H2,(H,35,36)(H,37,38)(H2,23,24,25)(H2,39,40,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLLEIBWKHEHGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(OC(C(C4O)O)OC(C(C(C(C(=O)O)O)OP(=O)(O)O)O)C(=O)O)CO)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N5O19P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860303 |

Source

|

| Record name | CERAPP_20701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23526-02-5 |

Source

|

| Record name | Exotoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)

![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)